

Spectroscopic Confirmation of Thiol-PEG3-Phosphonic Acid Ethyl Ester Modification: A Comparative Guide

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Compound of Interest

Compound Name: *Thiol-PEG3-phosphonic acid ethyl ester*

Cat. No.: *B8064620*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for confirming the successful modification of molecules with **Thiol-PEG3-phosphonic acid ethyl ester**. It details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it compares the properties of the thiol-reactive group in the target molecule with common alternatives, providing researchers with the data needed to make informed decisions for their conjugation strategies.

Spectroscopic Analysis of Thiol-PEG3-phosphonic acid ethyl ester

Successful modification with **Thiol-PEG3-phosphonic acid ethyl ester** can be reliably confirmed by a combination of NMR, FTIR, and Mass Spectrometry. Each technique provides unique and complementary information regarding the structure and purity of the modified product.

Data Summary

The following table summarizes the expected spectroscopic data for the confirmation of the **Thiol-PEG3-phosphonic acid ethyl ester** moiety.

Spectroscopic Technique	Feature	Expected Value/Observation
^1H NMR	PEG backbone (-CH ₂ CH ₂ O-)	~3.6 ppm (multiplet)
Methylene adjacent to thiol (-CH ₂ SH)	~2.7 ppm (triplet)	
Thiol proton (-SH)	~1.6 ppm (triplet)	
Methylene adjacent to phosphonate (-CH ₂ -P)	~2.0 ppm (multiplet)	
Ethyl ester (-OCH ₂ CH ₃)	~4.1 ppm (quartet), ~1.3 ppm (triplet)	
^{31}P NMR	Phosphonate (-PO(OEt) ₂)	~+20 to +30 ppm (singlet)
FTIR	S-H stretch	Weak band around 2550 cm ⁻¹
C-O-C stretch (PEG)	Strong, broad band around 1100 cm ⁻¹	
P=O stretch (Phosphonate)	Strong band around 1250 cm ⁻¹	
Mass Spec.	Molecular Weight	[M+H] ⁺ at m/z 331.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the presence of characteristic proton and phosphorus signals of the **Thiol-PEG3-phosphonic acid ethyl ester** moiety and to assess the purity of the conjugate.

Sample Preparation:

- Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

^1H NMR Protocol:

- Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Integrate the characteristic peaks corresponding to the PEG backbone, the protons adjacent to the thiol and phosphonate groups, and the ethyl ester protons.
- The relative integration of these peaks should correspond to the number of protons in each environment.

^{31}P NMR Protocol:

- Acquire a proton-decoupled ^{31}P NMR spectrum.
- A single peak in the phosphonate region will confirm the presence of the phosphonic acid ethyl ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the **Thiol-PEG3-phosphonic acid ethyl ester** modifier.

Sample Preparation:

- Liquid Samples: A small drop of the neat liquid can be placed between two KBr or NaCl plates.
- Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.

FTIR Protocol:

- Record the spectrum in the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the S-H, C-O-C, and P=O stretching vibrations. The presence of the weak S-H stretch is a key indicator of the free thiol group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the modified molecule and confirm the addition of the **Thiol-PEG3-phosphonic acid ethyl ester** group.

Sample Preparation:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
- For complex samples like PEGylated proteins, desalting using appropriate spin filters may be necessary before analysis.^[1]

MS Protocol (Electrospray Ionization - ESI):

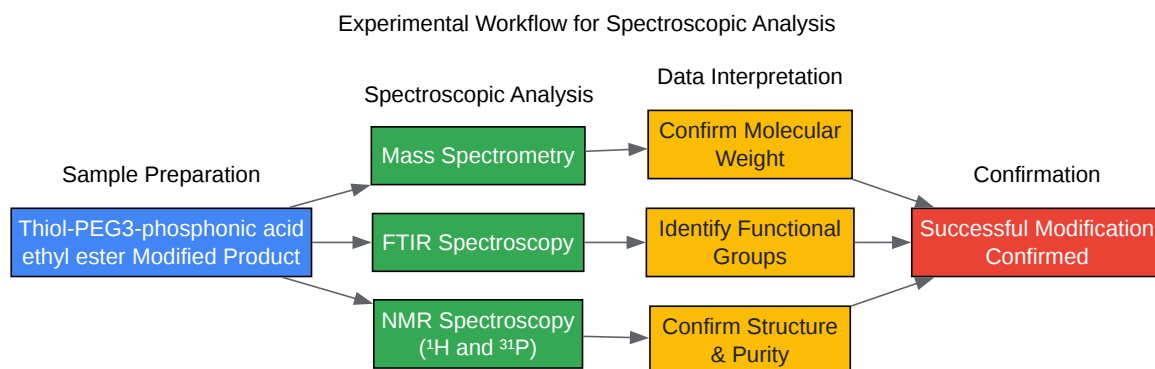
- Infuse the sample solution into the ESI source.
- Acquire the mass spectrum in positive ion mode.
- Look for the protonated molecular ion $[M+H]^+$ corresponding to the addition of the **Thiol-PEG3-phosphonic acid ethyl ester** moiety (mass of 330.1 g/mol). For larger molecules, a corresponding mass shift will be observed.

Comparison with Alternative Thiol-Reactive PEGylation Reagents

The thiol group of the title compound is designed to react with a suitable functional group on a target molecule. However, alternative reagents exist for thiol-specific PEGylation. The choice of reagent can significantly impact the stability and properties of the resulting conjugate.

Feature	Thiol-PEG3-phosphonic acid ethyl ester	Maleimide-PEG	Vinyl Sulfone-PEG
Reactive Group	Thiol (-SH)	Maleimide	Vinyl Sulfone
Target Group	Activated esters, epoxides, etc.	Thiol (-SH)	Thiol (-SH)
Bond Formed	Thioether (via reaction of target)	Thioether	Thioether
Reaction pH	Varies with target group	6.5 - 7.5[2]	8.0 - 9.0
Bond Stability	High	Susceptible to retro-Michael addition and thiol exchange, leading to potential deconjugation.[3][4] Can be stabilized by hydrolysis of the succinimide ring.[5]	Generally more stable and forms an irreversible thioether bond.[3][4][5]
Side Reactions	Dependent on the target functional group.	Can undergo hydrolysis of the maleimide ring.[6][7] [8] With N-terminal cysteines, thiazine formation is a possible side reaction.[9]	Can react with amines at higher pH.[3]

Visualizations



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Caption: Workflow for the spectroscopic confirmation of the modification.

Chemical Structure and Key Spectroscopic Handles

Key Spectroscopic Signals

Thiol-PEG3-phosphonic acid ethyl ester

HS-CH ₂ CH ₂ -	(O-CH ₂ CH ₂) ₂ -	O-CH ₂ CH ₂ -	P(=O)(OEt) ₂
Thiol Group	PEG Spacer	Linker	Phosphonate Ethyl Ester

Mass Spec (m/z):
[M+H]⁺ = 331.1

FTIR (cm⁻¹):
S-H (~2550)
C-O-C (~1100)
P=O (~1250)

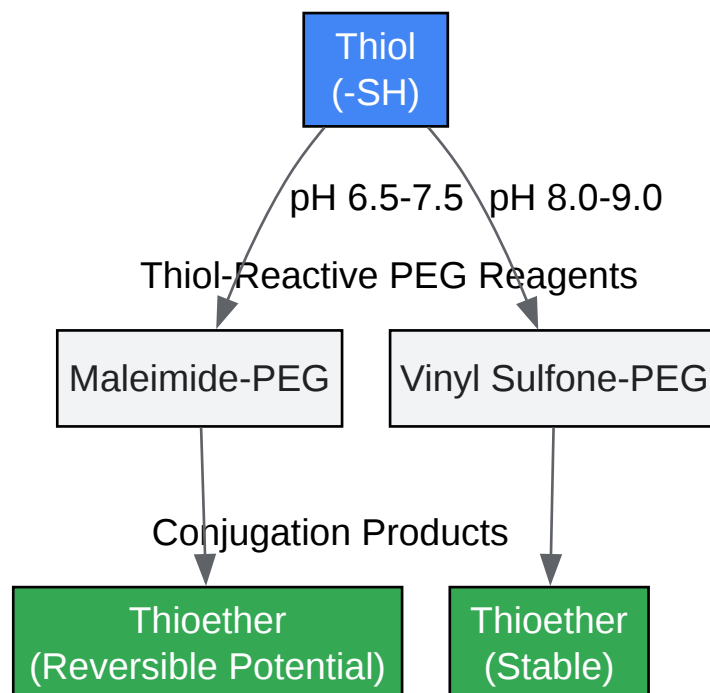
¹H NMR:
-SH (~1.6 ppm)
-CH₂SH (~2.7 ppm)
-PEG- (~3.6 ppm)
-CH₂P- (~2.0 ppm)
-OEt (~4.1, 1.3 ppm)

³¹P NMR:
~+25 ppm

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Caption: Key structural features and their corresponding spectroscopic signals.

Comparison of Thiol-Reactive PEGylation Chemistries



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